Cas no 33656-63-2 (Ethyl 2-oxo-2-(thiazol-2-yl)acetate)
Ethyl 2-oxo-2-(thiazol-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-oxo-2-(thiazol-2-yl)acetate
- ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
- 2-thiazoleacetic acid, α-oxo-, ethyl ester
- Ethyl oxo(1,3-thiazol-2-yl)acetate
- LogP
- MFCD08689464
- 33656-63-2
- J-520783
- SCHEMBL3219037
- CS-0217011
- DTXSID40716759
- Ethyl oxo-thiazol-2-ylacetate
- Ethyl 2-oxo-2-(thiazol-2yl)acetate
- DB-091475
- AKOS005264101
- SY292230
- EN300-658595
- Ethyl 2-Oxo-2-(2-thiazolyl)acetate
- Ethyl2-oxo-2-(thiazol-2-yl)acetate
- BCUHSFBUCDQHII-UHFFFAOYSA-N
-
- MDL: MFCD08689464
- Inchi: 1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3
- InChI Key: BCUHSFBUCDQHII-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C(=O)OCC)=O
Computed Properties
- Exact Mass: 185.01471
- Monoisotopic Mass: 185.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 84.5Ų
Experimental Properties
- Density: 1.321
- Boiling Point: 280.5°C at 760 mmHg
- Flash Point: 123.5°C
- Refractive Index: 1.537
- PSA: 56.26
Ethyl 2-oxo-2-(thiazol-2-yl)acetate Pricemore >>
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| Chemenu | CM189554-1g |
ethyl 2-oxo-2-(thiazol-2-yl)acetate |
33656-63-2 | 95% | 1g |
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| eNovation Chemicals LLC | Y1198503-1g |
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$885 | 2024-07-19 | |
| Enamine | EN300-658595-0.05g |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate |
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$235.0 | 2025-03-13 | |
| Enamine | EN300-658595-0.1g |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate |
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| Enamine | EN300-658595-0.25g |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate |
33656-63-2 | 95.0% | 0.25g |
$501.0 | 2025-03-13 | |
| Enamine | EN300-658595-0.5g |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate |
33656-63-2 | 95.0% | 0.5g |
$789.0 | 2025-03-13 | |
| Enamine | EN300-658595-1.0g |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate |
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$1011.0 | 2025-03-13 | |
| Enamine | EN300-658595-2.5g |
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33656-63-2 | 95.0% | 2.5g |
$1542.0 | 2025-03-13 |
Ethyl 2-oxo-2-(thiazol-2-yl)acetate Suppliers
Ethyl 2-oxo-2-(thiazol-2-yl)acetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Ethyl 2-oxo-2-(thiazol-2-yl)acetate
Ethyl 2-oxo-2-(thiazol-2-yl)acetate (CAS No. 33656-63-2): A Comprehensive Overview in Modern Chemical Biology
Ethyl 2-oxo-2-(thiazol-2-yl)acetate, chemically identified by its CAS number 33656-63-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This ester derivative, featuring a thiazole moiety, has garnered attention due to its versatile structural properties and potential biological activities. The compound's molecular framework, comprising an acetic acid ester linked to a thiazole ring, positions it as a valuable scaffold for further chemical modifications and biological evaluations.
The Ethyl 2-oxo-2-(thiazol-2-yl)acetate molecule exhibits a unique combination of functional groups that make it particularly interesting for synthetic chemists and biochemists. The presence of the α-ketoester group and the heterocyclic thiazole ring suggests potential roles in various biochemical pathways, including enzyme inhibition and receptor binding. Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents, particularly in addressing inflammatory and infectious diseases.
In the context of contemporary research, Ethyl 2-oxo-2-(thiazol-2-yl)acetate has been investigated for its pharmacological properties. The thiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. For instance, derivatives of thiazole have shown promise in the treatment of bacterial infections, cardiovascular diseases, and even certain types of cancer. The specific arrangement of atoms in Ethyl 2-oxo-2-(thiazol-2-yl)acetate may contribute to its unique pharmacokinetic profile, making it a candidate for further exploration in drug discovery.
One of the most compelling aspects of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is its potential as a building block for more complex molecules. Chemists have leveraged its structural features to design and synthesize novel compounds with enhanced biological activity. For example, by modifying the ester group or the thiazole ring, researchers can generate derivatives with tailored properties suitable for specific therapeutic applications. This flexibility underscores the compound's importance in synthetic chemistry and its potential to contribute to the development of next-generation pharmaceuticals.
The synthesis of Ethyl 2-oxo-2-(thiazol-2-yl)acetate involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazole core efficiently. Additionally, modern spectroscopic methods like NMR and mass spectrometry play a crucial role in characterizing the compound's structure and purity. These advancements in synthetic methodologies have facilitated the production of high-quality Ethyl 2-oxo-2-(thiazol-2-yl)acetate, enabling more rigorous biological evaluations.
Biologically speaking, Ethyl 2-oxo-2-(thiazol-2-yl)acetate has been subjected to various in vitro assays to assess its potential therapeutic effects. Preliminary findings suggest that the compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Furthermore, its interaction with bacterial enzymes has been explored as a basis for developing new antibiotics. These studies are part of a broader effort to identify novel antimicrobial agents capable of overcoming drug-resistant bacterial strains.
The role of computational chemistry in understanding Ethyl 2-oxo-2-(thiazol-2-y acetate)'s behavior cannot be overstated. Molecular modeling techniques have been utilized to predict how the compound might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding experimental design and optimization efforts. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process significantly.
In conclusion, Ethyl 2-o oxo - - - - - - - --(th azol - --( eth yl aceta te (CAS No .33656 -63--62)) represents a fascinating compound with significant implications in chemical biology and pharmaceutical research . Its unique structural features , synthetic versatility , and promising biological activities make it a compelling subject for further investigation . As research continues to evolve , this compound is likely to play an increasingly important role in developing innovative therapeutic strategies . The intersection of organic chemistry , medicinal chemistry , and computational biology highlights the multifaceted nature of Ethyl -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --( eth yl aceta te ) as a cornerstone in modern chemical biology . p >
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